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molecular formula C9H13Cl3O2 B8374886 Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major

Methyl 2,2-Dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate-'cis major

Cat. No. B8374886
M. Wt: 259.6 g/mol
InChI Key: YCUDCHKDRGFXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04740612

Procedure details

To 250 ml of methanol solution containing 36 g of sodium hydroxide were added 26.8 g of 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropyl methyl ketone (purity: 97.9%, cis/trans ratio: 91.5/8.5) under cooling with ice, and then 27.6 g of chlorine gas were absorbed from the surface of the solution for 100 minutes and stirred for 30 minutes. Then 25.2 g of sodium sulfite (7 hydrate) and 200 ml of water were added and the mixture was stirred for 30 minutes to decompose excess hypochlorite. Then the reaction mixture was made acidic with conc. hydrochloric acid. After separating lower organic layer deposited, water layer was subjected to extraction with ether, and the ether layer was mixed with the separated organic layer and washed with sodium bicarbonate aqueous solution and a saturated sodium chloride aqueous solution. After distilling off the ether, vacuum distillation was carried out to obtain 8.3 g of methyl 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropanecarboxylate, b.p. 77°-86° C./0.4 mmHg, cis/trans ratio 88/12, purity 87.8%, yield 26.3% and 15 g of 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropanecarboxylic acid, b.p. 104°-120° C./0.4 mmHg, cis/trans ratio 82.8/17.2, purity 91.8%, yield 52.0%. Further, the sodium bicarbonate aqueous wash solution was acidified to obtain 1.4 g of 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropanecarboxylic acid.
Name
2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropyl methyl ketone
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].C[C:4]([CH:6]1[CH:8]([CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])[C:7]1([CH3:15])[CH3:14])=[O:5].[CH3:16]O>>[CH3:14][C:7]1([CH3:15])[CH:8]([CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])[CH:6]1[C:4]([O:5][CH3:16])=[O:1].[CH3:14][C:7]1([CH3:15])[CH:8]([CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])[CH:6]1[C:4]([OH:5])=[O:1] |f:0.1|

Inputs

Step One
Name
2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropyl methyl ketone
Quantity
26.8 g
Type
reactant
Smiles
CC(=O)C1C(C1CC(Cl)(Cl)Cl)(C)C
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
27.6 g of chlorine gas were absorbed from the surface of the solution for 100 minutes
Duration
100 min
ADDITION
Type
ADDITION
Details
Then 25.2 g of sodium sulfite (7 hydrate) and 200 ml of water were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After separating lower organic layer
EXTRACTION
Type
EXTRACTION
Details
water layer was subjected to extraction with ether
ADDITION
Type
ADDITION
Details
the ether layer was mixed with the separated organic layer
WASH
Type
WASH
Details
washed with sodium bicarbonate aqueous solution
DISTILLATION
Type
DISTILLATION
Details
After distilling off
DISTILLATION
Type
DISTILLATION
Details
the ether, vacuum distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(C1CC(Cl)(Cl)Cl)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
Name
Type
product
Smiles
CC1(C(C1CC(Cl)(Cl)Cl)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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